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Compound of Interest

Compound Name: 2-Bromo-4-methoxy-6-nitrophenol

Cat. No.: B046799 Get Quote

An In-Depth Technical Guide to the Applications of 2-Bromo-4-methoxy-6-nitrophenol in
Organic Synthesis

Abstract
2-Bromo-4-methoxy-6-nitrophenol is a highly functionalized aromatic compound that serves

as a versatile and valuable building block in modern organic synthesis. The strategic placement

of its bromo, methoxy, nitro, and hydroxyl moieties on the phenol ring offers multiple reactive

sites for a wide array of chemical transformations. This guide provides an in-depth exploration

of the synthesis and potential applications of this compound, with a focus on its utility in

constructing complex molecular architectures relevant to the pharmaceutical and materials

science industries. We will delve into key reaction pathways, including nucleophilic aromatic

substitution, palladium-catalyzed cross-coupling, and modifications of the nitro and hydroxyl

groups. Detailed experimental protocols, mechanistic insights, and data are presented to equip

researchers, scientists, and drug development professionals with the practical knowledge

required to leverage this powerful synthetic intermediate.

Introduction: The Strategic Value of a
Multifunctional Building Block
The pursuit of novel chemical entities with tailored properties is a cornerstone of drug discovery

and materials science. The efficiency of a synthetic route is often dictated by the strategic

choice of starting materials. 2-Bromo-4-methoxy-6-nitrophenol emerges as a pre-eminent

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b046799?utm_src=pdf-interest
https://www.benchchem.com/product/b046799?utm_src=pdf-body
https://www.benchchem.com/product/b046799?utm_src=pdf-body
https://www.benchchem.com/product/b046799?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b046799?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


example of a "designer" building block, where each functional group is positioned to impart

specific reactivity and allow for selective, sequential chemical modifications.

The inherent electronic properties of the substituents are key to understanding its synthetic

potential:

Nitro Group (-NO₂): As a potent electron-withdrawing group, it significantly acidifies the

phenolic proton and, more importantly, activates the aromatic ring towards nucleophilic

aromatic substitution (SNAr), particularly at the ortho and para positions.[1][2][3] Its eventual

reduction to an amine opens up a vast landscape of further derivatization.

Bromo Group (-Br): This halogen serves as an excellent leaving group in SNAr reactions and

is a critical handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling

the formation of carbon-carbon and carbon-heteroatom bonds.[4][5]

Hydroxyl Group (-OH): The phenolic hydroxyl group can be readily deprotonated to form a

phenoxide, which can then participate in etherification and esterification reactions. Its

presence also influences the regioselectivity of certain electrophilic substitutions.

Methoxy Group (-OCH₃): This electron-donating group modulates the electronic landscape of

the ring and can influence the rate and outcome of various reactions.[4]

This guide will systematically unpack the synthetic utility derived from these functionalities.

Physicochemical Properties
A clear understanding of the physical and chemical properties of 2-Bromo-4-methoxy-6-
nitrophenol is essential for its effective use in the laboratory.
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Property Value Reference

IUPAC Name
2-bromo-4-methoxy-6-

nitrophenol
[6]

CAS Number 115929-59-4 [6][7]

Molecular Formula C₇H₆BrNO₄ [6][7]

Molecular Weight 248.03 g/mol [6][7]

Appearance Typically a yellow solid

Purity
≥95-98% (Commercially

available)
[6][7]

SMILES OC1=C(=O)C=C(OC)C=C1Br [6]

Synthesis of 2-Bromo-4-methoxy-6-nitrophenol
The preparation of 2-Bromo-4-methoxy-6-nitrophenol typically starts from a more readily

available precursor, 2-methoxy-4-nitrophenol (also known as 4-nitroguaiacol).[8] The synthesis

involves a regioselective bromination of the activated phenol ring.

General Synthetic Workflow
The primary route involves the electrophilic bromination of 2-methoxy-4-nitrophenol. The

hydroxyl and methoxy groups are ortho, para-directing, activating the ring for electrophilic

substitution. The nitro group is a meta-director and a strong deactivator. The position ortho to

the hydroxyl group and meta to the nitro group is sterically accessible and electronically

favored for bromination.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.achemblock.com/x188892-2-bromo-4-methoxy-6-nitrophenol.html
https://www.achemblock.com/x188892-2-bromo-4-methoxy-6-nitrophenol.html
https://www.calpaclab.com/2-bromo-4-methoxy-6-nitrophenol-min-98-1-gram/ala-b153136-1g
https://www.achemblock.com/x188892-2-bromo-4-methoxy-6-nitrophenol.html
https://www.calpaclab.com/2-bromo-4-methoxy-6-nitrophenol-min-98-1-gram/ala-b153136-1g
https://www.achemblock.com/x188892-2-bromo-4-methoxy-6-nitrophenol.html
https://www.calpaclab.com/2-bromo-4-methoxy-6-nitrophenol-min-98-1-gram/ala-b153136-1g
https://www.achemblock.com/x188892-2-bromo-4-methoxy-6-nitrophenol.html
https://www.calpaclab.com/2-bromo-4-methoxy-6-nitrophenol-min-98-1-gram/ala-b153136-1g
https://www.achemblock.com/x188892-2-bromo-4-methoxy-6-nitrophenol.html
https://www.benchchem.com/product/b046799?utm_src=pdf-body
https://www.benchchem.com/product/b046799?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methoxy-4-nitrophenol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b046799?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis of 2-Bromo-4-methoxy-6-nitrophenol
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Caption: Synthetic workflow for 2-Bromo-4-methoxy-6-nitrophenol.

Experimental Protocol: Bromination of 2-Methoxy-4-
nitrophenol
This protocol is adapted from standard procedures for the bromination of activated phenols.[9]

[10]

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping

funnel, dissolve 2-methoxy-4-nitrophenol (1.0 eq) in glacial acetic acid. Cool the flask in an

ice bath to 0-5 °C.

Addition of Bromine: Prepare a solution of bromine (1.05 eq) in glacial acetic acid. Add this

solution dropwise to the stirred solution of the phenol over 30-60 minutes, ensuring the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b046799?utm_src=pdf-body-img
https://www.benchchem.com/product/b046799?utm_src=pdf-body
https://www.chemicalbook.com/synthesis/2-bromo-6-methyl-4-nitrophenol.htm
http://www.orgsyn.org/demo.aspx?prep=CV2P0173
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b046799?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


temperature remains below 10 °C.

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room

temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography

(TLC) until the starting material is consumed.

Work-up: Carefully pour the reaction mixture into a beaker of ice-water. The product will

precipitate as a yellow solid. If any bromine color persists, add a small amount of saturated

sodium bisulfite solution to quench it.

Isolation and Purification: Collect the solid product by vacuum filtration and wash it

thoroughly with cold water. The crude product can be purified by recrystallization from an

appropriate solvent system (e.g., ethanol/water) to yield pure 2-Bromo-4-methoxy-6-
nitrophenol.

Core Applications in Organic Synthesis
The true synthetic power of 2-Bromo-4-methoxy-6-nitrophenol lies in the selective

manipulation of its functional groups.
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Caption: Key reactive sites and transformations of the core molecule.

Reactions Involving the Bromine Atom
The carbon-bromine bond is a key site for elaboration, primarily through two powerful reaction

classes.

The bromine atom serves as an ideal handle for palladium-catalyzed reactions, allowing for the

construction of new C-C and C-N bonds. The electron-withdrawing nature of the adjacent nitro

group can facilitate the oxidative addition step in the catalytic cycle.[5]

Suzuki-Miyaura Coupling: This reaction is a robust method for forming biaryl structures by

coupling with boronic acids.[4][5] These motifs are prevalent in pharmaceuticals.
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Experimental Protocol: Suzuki-Miyaura Coupling

Setup: To a flame-dried Schlenk flask, add 2-Bromo-4-methoxy-6-nitrophenol (1.0 eq),

the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and

a base (e.g., K₂CO₃, 2.0 eq).[4]

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or

Nitrogen) three times.

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water, via

syringe.

Reaction: Heat the mixture (typically 80-100 °C) and stir for 2-12 hours, monitoring by TLC

or LC-MS.

Work-up: After cooling, dilute the mixture with water and extract with an organic solvent

(e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous

Na₂SO₄, and concentrate under reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, providing

access to substituted anilines which are important pharmacophores.

The strong electron-withdrawing nitro group ortho to the bromine atom significantly activates

the C-Br bond towards nucleophilic attack.[1][2] This allows for the displacement of the bromide

ion by a variety of nucleophiles (e.g., alkoxides, thiolates, amines) under relatively mild

conditions. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized

intermediate. The negative charge of this intermediate is delocalized onto the nitro group,

which stabilizes it and facilitates the reaction.[1][2]

Reactions Involving the Nitro Group
The reduction of the nitro group to an amine is one of the most valuable transformations of this

molecule. It unmasks a nucleophilic site and provides a route to a new class of derivatives.

Reduction to 2-Amino-6-bromo-4-methoxyphenol:
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The resulting aminophenol is a versatile intermediate in its own right, for instance, in the

synthesis of heterocyclic compounds.

Experimental Protocol: Nitro Group Reduction

Catalytic Hydrogenation: Dissolve 2-Bromo-4-methoxy-6-nitrophenol in a suitable

solvent (e.g., ethanol or ethyl acetate). Add a catalytic amount of palladium on carbon

(Pd/C, 5-10 mol%).

Hydrogen Atmosphere: Place the reaction vessel under an atmosphere of hydrogen gas

(using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-8

hours.

Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite to

remove the Pd/C catalyst.

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-6-

bromo-4-methoxyphenol, which can be used directly or purified further.

Reactions Involving the Phenolic Hydroxyl Group
The acidic proton of the hydroxyl group can be easily removed by a base to form a phenoxide,

which is a potent nucleophile.

Williamson Ether Synthesis: This classic reaction can be used to introduce a variety of alkyl or

aryl groups at the phenolic position, leading to the formation of diaryl or alkyl aryl ethers.[3]

Protocol Overview:

Deprotonation: Treat 2-Bromo-4-methoxy-6-nitrophenol with a suitable base (e.g.,

K₂CO₃, NaH) in a polar aprotic solvent like DMF or acetonitrile.

Alkylation: Add an alkylating agent (e.g., an alkyl halide or tosylate) to the resulting

phenoxide solution.

Reaction: Heat the mixture to facilitate the SN2 reaction.
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Work-up and Isolation: Perform an aqueous work-up followed by extraction and

purification.

Summary of Synthetic Applications
The multifunctionality of 2-Bromo-4-methoxy-6-nitrophenol allows for a diverse range of

synthetic outcomes, making it a valuable precursor for complex target molecules.

Functional Group Reaction Type Reagents
Potential Product
Class

Bromo
Suzuki-Miyaura

Coupling

Pd catalyst, Boronic

acid, Base
Biaryl compounds

Bromo
Buchwald-Hartwig

Amination

Pd catalyst, Amine,

Base
N-Aryl amines/anilines

Bromo
Nucleophilic Aromatic

Substitution

Nucleophile (e.g.,

RO⁻, RS⁻)

Substituted

nitrophenols

Nitro Reduction H₂/Pd, SnCl₂, Fe/HCl
Anilines /

Aminophenols

Hydroxyl
Williamson Ether

Synthesis
Base, Alkyl Halide Alkyl aryl ethers

Hydroxyl Esterification Acyl chloride, Base Phenyl esters

Conclusion
2-Bromo-4-methoxy-6-nitrophenol stands out as a strategically designed synthetic

intermediate with wide-ranging applications. Its value is derived from the orthogonal reactivity

of its multiple functional groups, which can be addressed selectively to build molecular

complexity in a controlled and efficient manner. The ability to perform cross-coupling reactions

at the bromine, reduce the nitro group to an amine, and functionalize the hydroxyl group

provides chemists with a powerful toolkit for the synthesis of novel compounds for drug

discovery, agrochemicals, and materials science. The protocols and insights provided in this

guide aim to facilitate the broader adoption and innovative application of this versatile building

block in the chemical research community.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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